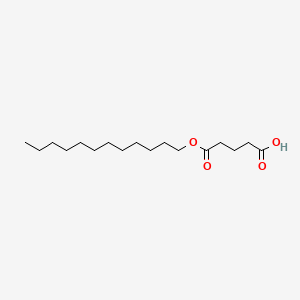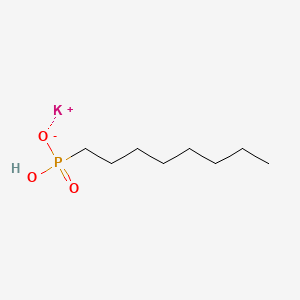
Unii-0hxb5NG8TY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-0hxb5NG8TY, also known as CNS-7054, is a carboxylic acid metabolite of remimazolam, a novel ultra-short-acting benzodiazepine. This compound is primarily known for its role in the metabolism of remimazolam, which is used for procedural sedation and general anesthesia. CNS-7054 itself is an inactive metabolite, meaning it does not exhibit significant pharmacological activity at the benzodiazepine site of the gamma-aminobutyric acid type A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
CNS-7054 is synthesized through the metabolism of remimazolam. Remimazolam is rapidly hydrolyzed by tissue esterases to produce CNS-7054 and methanol . The synthesis of remimazolam involves the esterification of a benzodiazepine derivative, followed by purification and formulation processes.
Industrial Production Methods
The industrial production of CNS-7054 is not typically conducted as a standalone process. Instead, it is produced as a byproduct of remimazolam metabolism. Remimazolam itself is manufactured through a series of chemical reactions, including esterification and purification steps, under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CNS-7054 primarily undergoes hydrolysis reactions. It is formed through the hydrolysis of remimazolam by esterases present in various tissues, including the liver, kidney, and lungs . This hydrolysis reaction is rapid and results in the formation of CNS-7054 and methanol.
Common Reagents and Conditions
The hydrolysis of remimazolam to CNS-7054 occurs under physiological conditions, with tissue esterases acting as the catalysts. No additional reagents are required for this reaction, as it occurs naturally within the body .
Major Products
The major products of the hydrolysis reaction are CNS-7054 and methanol. CNS-7054 is the primary metabolite, while methanol is a byproduct of the reaction .
Scientific Research Applications
CNS-7054 is primarily studied in the context of remimazolam metabolism. Its formation and pharmacokinetics are important for understanding the overall pharmacological profile of remimazolam. Research has shown that CNS-7054 has significantly lower activity at the benzodiazepine site of the gamma-aminobutyric acid type A receptor compared to remimazolam . This makes it an important compound for studying the metabolism and clearance of remimazolam in clinical settings.
Mechanism of Action
CNS-7054 itself does not exhibit significant pharmacological activity. It is an inactive metabolite formed through the hydrolysis of remimazolam by tissue esterases . The primary mechanism of action of remimazolam involves binding to the benzodiazepine site of the gamma-aminobutyric acid type A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid in the central nervous system. CNS-7054, being an inactive metabolite, does not contribute to this mechanism .
Comparison with Similar Compounds
Similar Compounds
Remimazolam (CNS-7056): The parent compound of CNS-7054, remimazolam is an ultra-short-acting benzodiazepine used for procedural sedation and general anesthesia.
Midazolam: Another benzodiazepine used for sedation, midazolam has a longer duration of action compared to remimazolam.
Propofol: A non-benzodiazepine sedative, propofol is used for induction and maintenance of anesthesia.
Uniqueness of CNS-7054
CNS-7054 is unique in that it is an inactive metabolite of remimazolam, formed through rapid hydrolysis by tissue esterases. Its lack of significant pharmacological activity makes it an important compound for studying the metabolism and clearance of remimazolam without contributing to the sedative effects .
Properties
CAS No. |
960305-91-3 |
|---|---|
Molecular Formula |
C20H17BrN4O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoic acid |
InChI |
InChI=1S/C20H17BrN4O2/c1-12-11-23-20-16(6-8-18(26)27)24-19(15-4-2-3-9-22-15)14-10-13(21)5-7-17(14)25(12)20/h2-5,7,9-11,16H,6,8H2,1H3,(H,26,27)/t16-/m0/s1 |
InChI Key |
YOIMNRZPSLYTHB-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)O)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


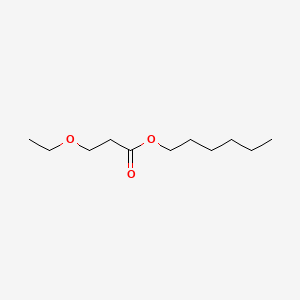

![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
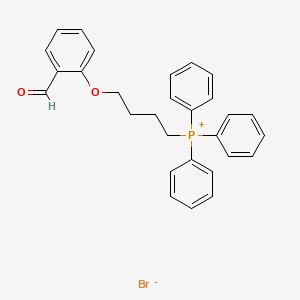
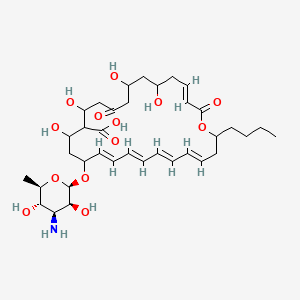
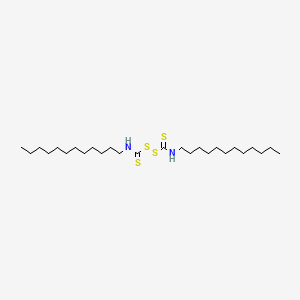
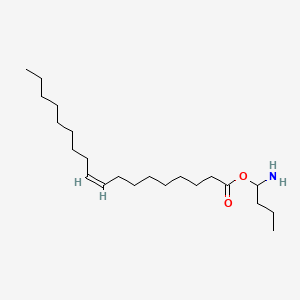

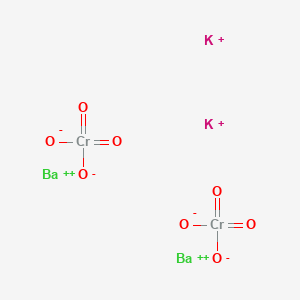
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
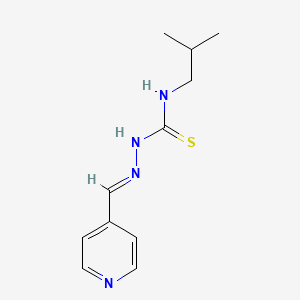
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
